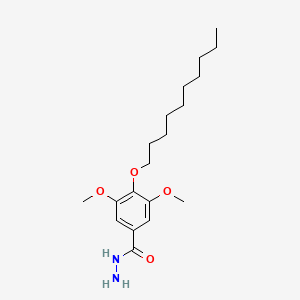![molecular formula C12H26O9Si2 B14376334 Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol CAS No. 90052-37-2](/img/structure/B14376334.png)
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is an organosilicon compound with the molecular formula C16H34O5Si2. It is known for its unique structure, which includes two oxirane (epoxy) groups and a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction is carried out in the presence of a catalyst, such as a platinum or rhodium complex, under controlled temperature conditions (usually around 90°C) . The reaction proceeds via hydrosilylation, where the Si-H bond of the disiloxane reacts with the double bond of the allyl glycidyl ether to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The disiloxane backbone provides flexibility and stability to the molecule, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Similar structure but with glycidyloxy groups instead of oxirane groups.
1,1,3,3-Tetramethyl-1,3-bis(3-(oxiran-2-ylmethoxy)propyl)disiloxane: A closely related compound with similar reactivity.
Uniqueness
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is unique due to its combination of oxirane groups and a disiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
90052-37-2 |
|---|---|
Fórmula molecular |
C12H26O9Si2 |
Peso molecular |
370.50 g/mol |
Nombre IUPAC |
[dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C12H26O9Si2/c13-22(14,5-1-3-17-7-11-9-19-11)21-23(15,16)6-2-4-18-8-12-10-20-12/h11-16H,1-10H2 |
Clave InChI |
FOXWVTNFJXTIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCC[Si](O)(O)O[Si](CCCOCC2CO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
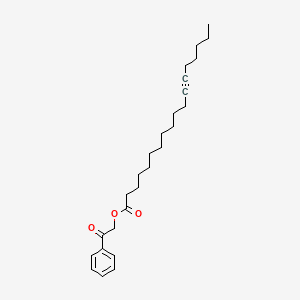
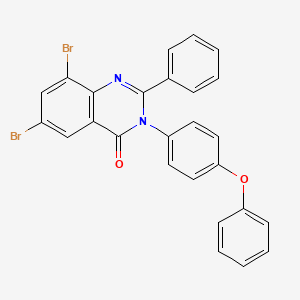
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
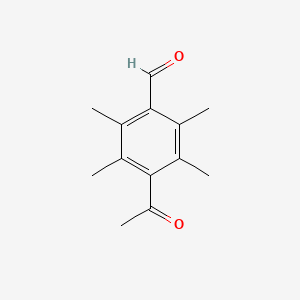
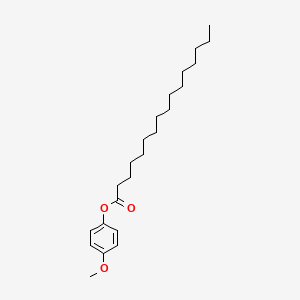
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
